molecular formula C11H13F3N4O5 B3287511 2'-TFA-NH-dC CAS No. 84715-67-3

2'-TFA-NH-dC

Cat. No.: B3287511
CAS No.: 84715-67-3
M. Wt: 338.24 g/mol
InChI Key: GZFARVHZTGRMCQ-XVFCMESISA-N
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Description

2’-Trifluoroacetamido-2’-deoxycytidine, commonly known as 2’-TFA-NH-dC, is a significant compound in the field of biomedicine. It is a derivative of deoxycytidine, where the 2’-hydroxyl group is replaced by a trifluoroacetamido group. This modification imparts unique properties to the molecule, making it a valuable tool in the synthesis of nucleotide analogs, which are crucial in the development of antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-trifluoroacetamido-2’-deoxycytidine typically involves the protection of the amino group of deoxycytidine, followed by the introduction of the trifluoroacetamido group. One common method includes the use of trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of 2’-trifluoroacetamido-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The production is carried out in cleanroom environments to prevent contamination, adhering to Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions: 2’-trifluoroacetamido-2’-deoxycytidine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamido group can be substituted under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to remove the trifluoroacetamido group, yielding deoxycytidine.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Carried out using acidic or basic conditions, often employing reagents like hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Reactions: Yield various substituted deoxycytidine derivatives.

    Hydrolysis: Produces deoxycytidine and trifluoroacetic acid.

Scientific Research Applications

2’-trifluoroacetamido-2’-deoxycytidine is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of nucleotide analogs.

    Biology: In the study of DNA replication and repair mechanisms.

    Medicine: As a precursor in the development of antiviral and anticancer drugs.

    Industry: In the production of pharmaceuticals and biochemical reagents

Mechanism of Action

The mechanism of action of 2’-trifluoroacetamido-2’-deoxycytidine involves its incorporation into DNA, where it acts as a chain terminator. The trifluoroacetamido group interferes with the normal base-pairing process, leading to the inhibition of DNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound targets rapidly dividing cells .

Comparison with Similar Compounds

    2’-Deoxycytidine: The parent compound, lacking the trifluoroacetamido group.

    2’-Fluoro-2’-deoxycytidine: Another derivative with a fluorine atom at the 2’ position.

    2’-Amino-2’-deoxycytidine: Contains an amino group at the 2’ position.

Uniqueness: 2’-trifluoroacetamido-2’-deoxycytidine is unique due to the presence of the trifluoroacetamido group, which imparts enhanced stability and bioactivity. This makes it more effective in inhibiting DNA synthesis compared to its analogs .

Properties

IUPAC Name

N-[(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O5/c12-11(13,14)9(21)17-6-7(20)4(3-19)23-8(6)18-2-1-5(15)16-10(18)22/h1-2,4,6-8,19-20H,3H2,(H,17,21)(H2,15,16,22)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFARVHZTGRMCQ-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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